![molecular formula C8H14O B14695837 1-Methoxybicyclo[4.1.0]heptane CAS No. 34737-44-5](/img/structure/B14695837.png)
1-Methoxybicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxybicyclo[410]heptane is an organic compound with the molecular formula C8H14O It is a bicyclic ether, characterized by a seven-membered ring fused to a three-membered ring, with a methoxy group attached to the larger ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxybicyclo[4.1.0]heptane can be synthesized through several methods. One common approach involves the reaction of 7,7-dichloro-1-methoxybicyclo[4.1.0]heptane with a suitable base under reflux conditions. The reaction typically uses a lower boiling aromatic amine as the solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxybicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted ethers or other functionalized derivatives.
Applications De Recherche Scientifique
1-Methoxybicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methoxybicyclo[4.1.0]heptane involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can affect the compound’s overall stability and reactivity in different environments.
Comparaison Avec Des Composés Similaires
1-Methylbicyclo[4.1.0]heptane: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
Bicyclo[4.1.0]heptane: The parent compound without any substituents, used as a reference for studying the effects of functional groups on reactivity.
Uniqueness: 1-Methoxybicyclo[41
Propriétés
Numéro CAS |
34737-44-5 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
1-methoxybicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H14O/c1-9-8-5-3-2-4-7(8)6-8/h7H,2-6H2,1H3 |
Clé InChI |
YIIOFLGQQRENNW-UHFFFAOYSA-N |
SMILES canonique |
COC12CCCCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde](/img/structure/B14695773.png)
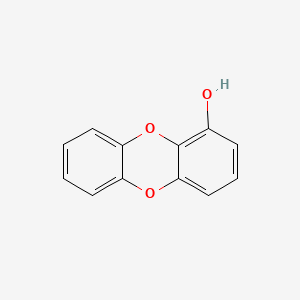
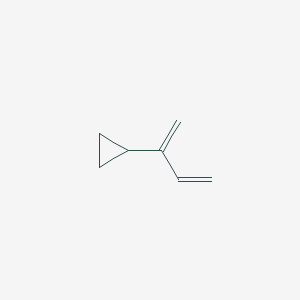
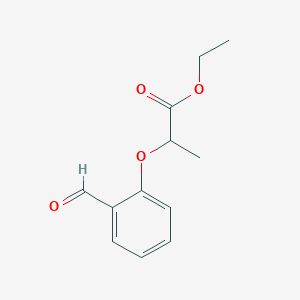
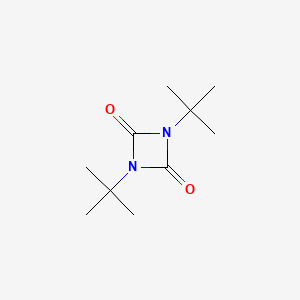
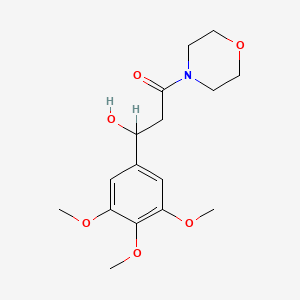
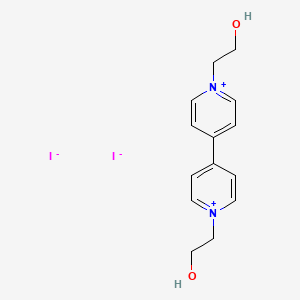
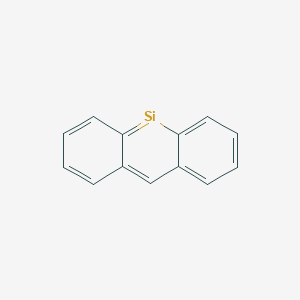
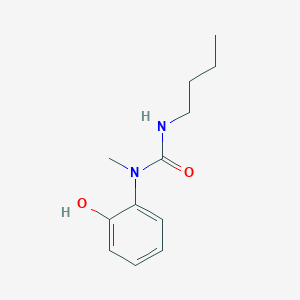
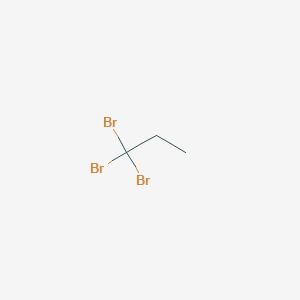
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)

